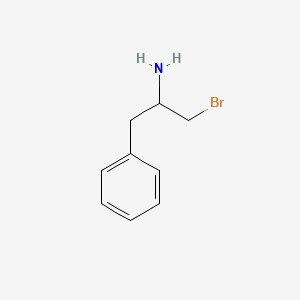

Benzeneethanamine, a-(bromomethyl)-

Description

Benzeneethanamine derivatives are aromatic amines characterized by a benzene ring attached to an ethylamine backbone. The compound "Benzeneethanamine, a-(bromomethyl)-" features a bromomethyl (-CH₂Br) substituent on the alpha carbon of the ethylamine chain. Brominated benzeneethanamines are notable for their applications in pharmacology and organic synthesis, though their reactivity and toxicity profiles require careful evaluation .

Properties

IUPAC Name |

1-bromo-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCHHNJHLWIUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The preparation of α-(bromomethyl)benzeneethanamine derivatives typically involves bromination of benzeneethanamine precursors or related aromatic compounds under controlled radical or electrophilic conditions. Two primary methodologies emerge from the literature:

Method 1: UV-Induced Radical Bromination Using 1,1,2,2-Tetrabromoethane as Bromine Source

Description

A recent patent (2023) describes a simple, environmentally friendly method for synthesizing α-bromomethyl ketone compounds, which can be adapted for α-(bromomethyl)benzeneethanamine analogs. The method involves:

- Using ethylbenzene or ethyl-substituted aromatic compounds as starting materials.

- Employing 1,1,2,2-tetrabromoethane as both solvent and bromine source.

- Stirring the reaction mixture under ultraviolet (UV) light irradiation in an oxygen-containing atmosphere (air or pure oxygen).

- Reaction time ranges from 12 to 24 hours at room temperature.

- Post-reaction, 1,1,2,2-tetrabromoethane is recovered by vacuum distillation.

- The crude product is purified by recrystallization to yield pure α-bromomethyl compounds.

Advantages

- Mild reaction conditions (room temperature, atmospheric pressure).

- Environmentally friendly oxidant (oxygen in air).

- No need for photosensitizers or additives.

- Reusable bromine source reduces cost.

- Simple post-reaction purification.

- High yields (up to 93% reported).

Example Data

| Parameter | Details |

|---|---|

| Starting material | 1-ethyl-4-chlorobenzene (4 mmol) |

| Bromine source/solvent | 1,1,2,2-tetrabromoethane (2 mL) |

| Reaction conditions | UV irradiation, room temperature, open system, 15 hours stirring |

| Product yield | 93% |

| Purification | Vacuum distillation + recrystallization |

Reaction Scheme

Ethylbenzene derivative + 1,1,2,2-tetrabromoethane + UV + O₂ → α-bromomethyl ketone compound + recovered tetrabromoethane

This method can be adapted for the preparation of Benzeneethanamine, α-(bromomethyl)- by selecting appropriate ethylbenzene derivatives and amination steps post-bromination.

Method 2: Bisulfite-Catalyzed Bromination Using Bromate in Organic Solvent

Description

An earlier patent (2014) discloses a method for preparing 2-(bromomethyl)benzene-like compounds, which are structurally related to Benzeneethanamine, α-(bromomethyl)-. This method involves:

- Reacting the precursor compound (e.g., 2-methylbenzene derivatives) with bromate in the presence of bisulfite salts and a catalyst.

- The reaction occurs in an organic solvent at controlled temperatures (60–75 °C).

- Bromate is added dropwise to control the reaction rate.

- After reaction completion, the mixture is cooled, separated, washed, dried, and concentrated.

- Final purification involves recrystallization from methanol.

Advantages

- High bromine utilization efficiency.

- Non-corrosive and safe gaseous byproducts.

- Good selectivity and high yield.

- Mild and industrially scalable conditions.

- Cost-effective and environmentally safer than direct bromine methods.

Example Data

| Parameter | Details |

|---|---|

| Starting material | 2-(2'-methylbenzene) derivatives |

| Catalyst and bisulfite salt | Present in organic solvent |

| Bromate addition rate | 50–300 g/h |

| Reaction temperature | 65–75 °C |

| Reaction time | Controlled by bromate addition |

| Purification | Methanol recrystallization |

Reaction Scheme

Precursor compound + bromate + bisulfite catalyst → 2-(bromomethyl)benzene-like compound

This method is suitable for industrial scale synthesis of benzyl bromide derivatives, which can be further aminated to yield Benzeneethanamine, α-(bromomethyl)-.

Structural and Molecular Information

| Descriptor | Information |

|---|---|

| Molecular formula | C₉H₁₂BrN |

| Molecular weight | 214.10 g/mol |

| IUPAC name | 1-bromo-3-phenylpropan-2-amine |

| SMILES | C1=CC=C(C=C1)CC(CBr)N |

| InChI | InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

These identifiers confirm the chemical structure relevant to the preparation methods discussed.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| UV-Induced Radical Bromination | Ethylbenzene derivatives, 1,1,2,2-tetrabromoethane, UV light, O₂, room temp, 12-24 h | Mild, eco-friendly, reusable solvent, simple purification | Up to 93% | Suitable for α-bromomethyl ketones; adaptable to amines |

| Bisulfite-Catalyzed Bromination | Precursor compounds, bromate, bisulfite catalyst, organic solvent, 60-75 °C | High bromine utilization, safe, scalable, selective | High | Industrially viable for benzyl bromides |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneethanamine, a-(bromomethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form benzeneethanamine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOH in water, KCN in ethanol.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzeneethanamine.

Substitution: Benzeneethanol, benzeneethanenitrile.

Scientific Research Applications

Chemical Synthesis

Benzeneethanamine, α-(bromomethyl)- is primarily utilized in the synthesis of various organic compounds. Its structure allows it to act as an intermediate in the production of more complex molecules. The following table summarizes some key synthesis applications:

| Application | Description |

|---|---|

| Precursor for Pharmaceuticals | Used in the synthesis of drugs such as antidepressants and anti-anxiety medications. |

| Synthesis of Isoquinolines | Reacts with glyoxal acetal to form isoquinoline derivatives through Pomeranz–Fritsch reaction modifications. |

| Production of Explosives | Serves as a precursor in the manufacture of hexanitrohexaazaisowurtzitane (HNIW), a high-performance explosive. |

Pharmacological Applications

The pharmacological potential of benzeneethanamine derivatives has been widely studied. Notably, compounds derived from benzeneethanamine exhibit various biological activities:

- Monoamine Oxidase Inhibition : Benzeneethanamine derivatives have been identified as monoamine oxidase inhibitors (MAOIs), which can be used to treat conditions like depression and hypertension .

- Psychoactive Effects : The compound 25B-NBOMe has gained attention for its psychoactive properties, acting as a hallucinogen similar to other phenethylamines .

Case Study 1: Intoxication from 25B-NBOMe

A significant case involved a 19-year-old male who experienced severe intoxication after self-administering 25B-NBOMe. The patient exhibited grand mal seizures and was subsequently treated with supportive care in a hospital setting. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was employed to confirm the presence of the drug in serum and urine samples . This case illustrates the potential risks associated with the recreational use of benzeneethanamine derivatives.

Case Study 2: Detection Methods

Research has focused on developing reliable detection methods for benzeneethanamine derivatives in biological samples. A study highlighted an HPLC-MS/MS method that provided accurate quantification of 25B-NBOMe in human serum and urine, demonstrating its utility in clinical toxicology . This method is crucial for identifying cases of intoxication and understanding the pharmacokinetics of the compound.

Mechanism of Action

Molecular Targets and Pathways:

Neurotransmitter Analog: Benzeneethanamine, a-(bromomethyl)- can interact with neurotransmitter receptors due to its structural similarity to phenethylamine. It may act on the central nervous system by modulating the release and uptake of neurotransmitters.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity in the brain.

Comparison with Similar Compounds

Substituted Bromo-Methoxy Derivatives

a. 4-Bromo-2,5-dimethoxy-N-benzyl-benzeneethanamine (CAS 66142-81-2)

- Structure : Bromine at position 4, methoxy groups at 2 and 5, and a benzyl group on the ethylamine nitrogen.

- Applications : Studied as a precursor in psychoactive NBOMe compounds (e.g., 25B-NBOMe), which exhibit potent serotonin receptor agonism .

- Key Differences : The benzyl group enhances lipophilicity and receptor binding affinity compared to a simple bromomethyl substituent.

b. Benzeneethanamine, 4-bromo-2,5-dimethoxy-α-methyl (CAS 43061-16-1)

- Structure : Bromine at position 4, methoxy groups at 2 and 5, and a methyl group on the alpha carbon.

- Pharmacology: Demonstrates higher metabolic stability than non-methylated analogs due to reduced oxidative deamination .

Halogenated Derivatives

a. Benzeneethanamine, 2-fluoro-α,3-dihydroxy-N-methyl

- Structure : Fluorine at position 2, hydroxyl groups at α and 3, and a methyl group on the nitrogen.

b. Benzeneethanamine, α-(fluoromethyl)

Methoxy-Substituted Derivatives

Benzeneethanamine, 4-methoxy-

- Structure : Methoxy (-OCH₃) at position 4.

- Pharmacology : Acts as a quorum sensing inhibitor in Salmonella Typhi, binding LuxS and SdiA proteins with affinities of -6.20 kcal/mol and -6.20 kcal/mol, respectively .

Functional and Toxicological Comparisons

Pharmacokinetic Properties

Q & A

Q. How does the bromomethyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against fluorinated or chlorinated derivatives.

- LogP Measurements : Evaluate lipophilicity changes using shake-flask methods to correlate bromine’s impact on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.